molecular formula C35H62O B13841332 (6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one CAS No. 557-10-8

(6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one

Cat. No.: B13841332
CAS No.: 557-10-8
M. Wt: 498.9 g/mol
InChI Key: UBJQTBUITVBYCD-MAZCIEHSSA-N
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Description

(6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one is a complex organic compound characterized by its multiple conjugated double bonds and a ketone functional group. This compound is notable for its unique structure, which includes four conjugated double bonds in a long carbon chain, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one typically involves multi-step organic reactions. One common approach is the Wittig reaction, which forms the conjugated double bonds. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide and a suitable solvent like tetrahydrofuran (THF). The ketone functional group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The final product is typically purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one has several applications in scientific research:

    Chemistry: Used as a model compound to study conjugated systems and their electronic properties.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one involves its interaction with molecular targets through its conjugated double bonds and ketone group. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to participate in electron transfer reactions makes it a valuable tool in studying redox processes and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-yl carbonate: Similar structure but with a carbonate functional group instead of a ketone.

    (6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-ol: Similar structure but with an alcohol functional group instead of a ketone.

Uniqueness

(6Z,9Z,26Z,29Z)-Pentatriaconta-6,9,26,29-tetraen-18-one is unique due to its specific arrangement of conjugated double bonds and the presence of a ketone functional group. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

557-10-8

Molecular Formula

C35H62O

Molecular Weight

498.9 g/mol

IUPAC Name

(6Z,9Z,26Z,29Z)-pentatriaconta-6,9,26,29-tetraen-18-one

InChI

InChI=1S/C35H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-34H2,1-2H3/b13-11-,14-12-,19-17-,20-18-

InChI Key

UBJQTBUITVBYCD-MAZCIEHSSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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